molecular formula C9H10BrClO B2662170 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene CAS No. 1260830-82-7

4-Bromo-2-(2-chloroethyl)-1-methoxybenzene

Cat. No.: B2662170
CAS No.: 1260830-82-7
M. Wt: 249.53
InChI Key: ZZBBGWBYMYVINA-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a 2-chloroethyl group at the 2-position, and a methoxy group at the 1-position. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene typically involves the reaction of 4-bromophenol with 1,2-dichloroethane in the presence of a base. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroethane. The reaction conditions usually involve heating the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the etherification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-chloroethyl)-1-methoxybenzene can undergo various chemical reactions including:

    Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzene derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like acetonitrile (CH3CN) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogen-substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene depends on its specific application and the target molecule it interacts with. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar structure but lacks the chloroethyl group.

    2-Chloro-4-bromoanisole: Similar structure with both bromine and chlorine substituents but lacks the ethyl linkage.

    4-Bromo-2-methylanisole: Similar structure with a methyl group instead of the chloroethyl group.

Uniqueness

4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is unique due to the presence of both a chloroethyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-(2-chloroethyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBBGWBYMYVINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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